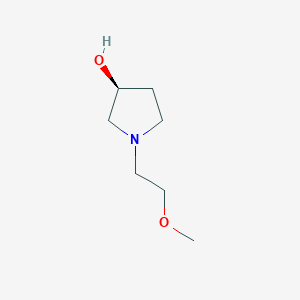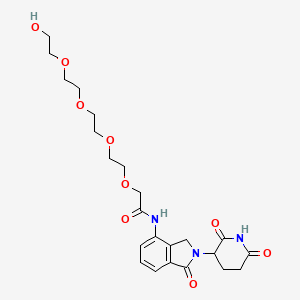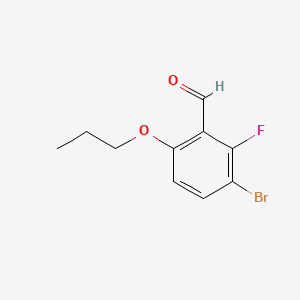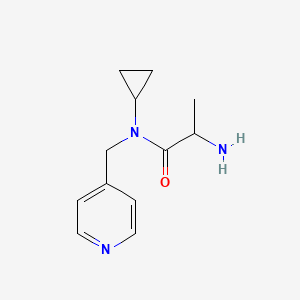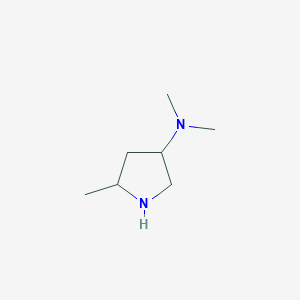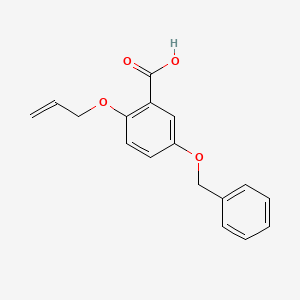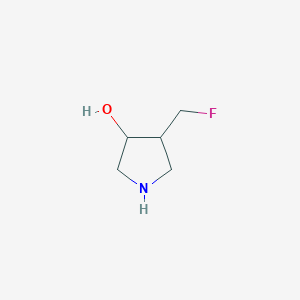![molecular formula C13H11BrO B14774361 (4'-Bromo-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14774361.png)
(4'-Bromo-[1,1'-biphenyl]-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Bromo-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom at the 4’ position and a methanol group at the 3 position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Bromo-[1,1’-biphenyl]-3-yl)methanol typically involves the bromination of biphenyl followed by the introduction of a methanol group. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobiphenyl is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .
Industrial Production Methods
Industrial production of (4’-Bromo-[1,1’-biphenyl]-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4’-Bromo-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.
Major Products
Oxidation: 4’-Bromo-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Bromo-[1,1’-biphenyl]-3-ylmethane.
Substitution: 4’-Amino-[1,1’-biphenyl]-3-ylmethanol.
Aplicaciones Científicas De Investigación
(4’-Bromo-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a precursor for liquid crystals.
Mecanismo De Acción
The mechanism of action of (4’-Bromo-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and methanol group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobiphenyl: Lacks the methanol group, making it less reactive in certain chemical reactions.
4’-Hydroxy-[1,1’-biphenyl]-3-ylmethanol: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
4’-Amino-[1,1’-biphenyl]-3-ylmethanol:
Uniqueness
(4’-Bromo-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a bromine atom and a methanol group on the biphenyl structure. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and material science.
Propiedades
Fórmula molecular |
C13H11BrO |
|---|---|
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
[3-(4-bromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11BrO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2 |
Clave InChI |
AUNULTBESOHEQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


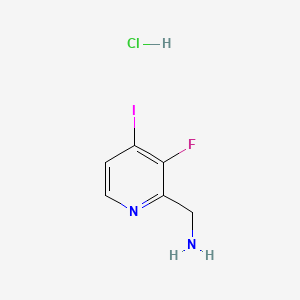
![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)

